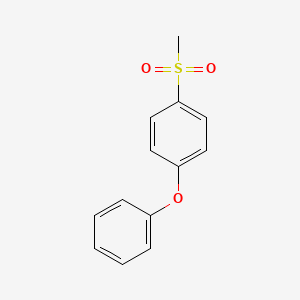

1-Methanesulfonyl-4-phenoxybenzene

描述

Significance of Sulfone and Phenoxybenzene Motifs in Modern Chemical Design

The sulfone group is a critical pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature and metabolic stability make it a valuable component in the design of therapeutic agents. Sulfone-containing compounds have demonstrated a wide array of biological activities, including antimicrobial and anti-inflammatory properties. The diaryl sulfone moiety, in particular, is a structural feature in several marketed drugs and clinical candidates.

The phenoxybenzene, or diaryl ether, motif is another privileged scaffold in both medicinal and materials chemistry. This structural unit is found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antiviral, and antibacterial effects. In materials science, the diaryl ether linkage provides thermal and chemical stability, making it a key component in high-performance polymers.

Contextual Overview of Aryl Sulfone and Diaryl Ether Chemistry

The synthesis of aryl sulfones can be achieved through various methods, most commonly by the oxidation of the corresponding aryl sulfides or sulfoxides. Other approaches include the reaction of sulfonyl halides with aromatic compounds via Friedel-Crafts-type reactions or transition metal-catalyzed cross-coupling reactions. The chemistry of aryl sulfones is rich, with the sulfonyl group acting as a versatile functional handle for further molecular elaborations.

Diaryl ethers are typically synthesized via Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions. These methods allow for the flexible and efficient construction of the diaryl ether linkage from a variety of precursors. The ether bond in diaryl ethers is generally stable, but can be cleaved under specific and often harsh reaction conditions.

Academic Research Trajectories for 1-Methanesulfonyl-4-phenoxybenzene

While extensive research on this compound as a standalone compound is not widely documented, its chemical structure suggests several potential research trajectories. Its primary role in academic and industrial research appears to be as a chemical intermediate for the synthesis of more complex molecules.

One documented synthesis of this compound involves the reaction of 4-bromophenyl methyl sulfone with a phenoxy-silane derivative, highlighting its accessibility for further chemical transformations. chemicalbook.com

Given the established biological significance of the diaryl sulfone and diaryl ether motifs, a significant research trajectory for this compound lies in the field of medicinal chemistry. It can serve as a foundational scaffold for the development of novel therapeutic agents. For instance, derivatives of this compound could be explored for their potential as inhibitors of specific enzymes or as receptor ligands. Research into related structures, such as those with additional substitutions on the phenyl rings, has shown promise in the development of anticancer agents.

In the realm of materials science, the combination of the rigid sulfone group and the thermally stable diaryl ether linkage in this compound makes it an interesting building block for the synthesis of novel polymers. These polymers could potentially exhibit desirable properties such as high thermal stability, chemical resistance, and specific mechanical characteristics, making them suitable for applications in advanced materials.

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-17(14,15)13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEKOLSQMFRDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517513 | |

| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21134-15-6 | |

| Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methanesulfonyl 4 Phenoxybenzene and Analogues

Established Chemical Synthesis Routes to 1-Methanesulfonyl-4-phenoxybenzene

Traditional methods for the synthesis of this compound have largely relied on metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways. These routes offer reliable access to the target molecule and have been refined over the years to improve efficiency and substrate scope.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Gold-Catalyzed C-S Coupling)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur (C-S) bonds, a key step in the synthesis of diaryl sulfones. thieme-connect.de While palladium has been a dominant catalyst in this field, gold-catalyzed reactions have emerged as a valuable alternative. acs.orgacs.org Gold catalysis can offer unique reactivity and selectivity, particularly in the synthesis of sterically hindered diaryl sulfones. organic-chemistry.org

One notable gold-catalyzed approach involves the cross-coupling of organoiodides with disulfides, facilitated by a hemilabile P,N-ligand. nih.gov This method allows for the smooth reaction of aryl iodides with aryl disulfides to furnish diaryl sulfides, which can then be oxidized to the corresponding sulfones. The reaction proceeds under mild conditions and exhibits broad functional group tolerance. acs.orgnih.gov Another strategy employs gold catalysts for the reaction of aryl iodides with aryl sulfonyl hydrazides, leading to the formation of biaryl sulfones. thieme-connect.de Mechanistically, these reactions are thought to proceed through a Au(I)/Au(III) catalytic cycle. acs.orgthieme-connect.de

| Catalyst System | Reactants | Product | Key Features |

| Gold complex with P,N-ligand | Aryl iodide, Disulfide | Aryl sulfide (B99878) (precursor to sulfone) | Mild conditions, broad substrate scope. acs.orgnih.gov |

| Gold catalyst with AgOTf | Aryl iodide, Aryl sulfonyl hydrazide | Biaryl sulfone | Forms Au(III) intermediate. thieme-connect.de |

| Acenaphthoimidazolylidene gold complexes | Boronic acid, K₂S₂O₅, Diaryliodonium salt | Sterically hindered diaryl sulfone | Effective for sterically demanding substrates. organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct and often high-yielding route to this compound. wikipedia.orgyoutube.com This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophile. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a phenoxide nucleophile with an aryl halide bearing a methylsulfonyl group.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlumenlearning.comlibretexts.org The methylsulfonyl group (-SO₂CH₃) in the para position of the aryl halide effectively serves this purpose, activating the ring towards nucleophilic attack. prepchem.com A common procedure involves heating a mixture of 4-chlorophenyl methyl sulfone with a phenol (B47542) in the presence of a base like potassium carbonate in a high-boiling solvent such as sulfolane (B150427). prepchem.com

A specific synthetic example involves the reaction of 4-chlorophenyl methyl sulfone with 4-bromophenol (B116583) in the presence of potassium carbonate and sulfolane at elevated temperatures, yielding 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene. prepchem.com Another documented synthesis of this compound itself utilizes the reaction of a phenoxy-substituted silane (B1218182) with 4-bromophenyl methyl sulfone. chemicalbook.com Furthermore, a reaction between phenol and an appropriate sulfonyl-substituted precursor in the presence of cesium carbonate in N,N-dimethylformamide has been reported to give an 85% yield of the target compound. chemicalbook.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| 4-Chlorophenyl methyl sulfone | 4-Bromophenol | K₂CO₃ / Sulfolane | 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene prepchem.com |

| Silane, (1,1-dimethylethyl)dimethylphenoxy- | 4-Bromophenyl methyl sulfone | Not specified | This compound chemicalbook.com |

| Phenol | Sulfonyl-substituted precursor | Caesium carbonate / N,N-dimethyl-formamide | This compound (85% yield) chemicalbook.com |

Emerging Synthetic Strategies for this compound Derivatives

While established methods are robust, the field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and versatile methodologies. Emerging strategies for the synthesis of diaryl sulfones, including derivatives of this compound, focus on radical-mediated approaches and transition metal-catalyzed C-H activation.

Radical-Mediated Functionalization Approaches

Radical-mediated reactions offer an alternative to traditional polar reaction pathways for the formation of C-S bonds. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. One such approach involves the generation of sulfonyl radicals from sulfonyl hydrazides under aerobic conditions, which can then be trapped by various carbon-carbon multiple bonds. researchgate.net Another metal-free strategy utilizes a radical cascade reaction of an aryl diazonium salt with a sulfur dioxide surrogate, such as DABCO·(SO₂)₂, under visible light irradiation to produce aryl allyl sulfones. organic-chemistry.org

Transition Metal-Catalyzed C-H Activation (e.g., Copper-Mediated C(sp²)-H Alkylsulfonylation)

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for constructing complex molecules. In the context of diaryl sulfone synthesis, transition metal-catalyzed C-H activation has shown significant promise. researchgate.net For instance, nickel-catalyzed sulfonylation of the C(sp²)-H bond of benzamide (B126) derivatives has been achieved using an 8-aminoquinoline (B160924) directing group. rsc.org This method provides a convenient route to diaryl sulfones in moderate to excellent yields. rsc.org

Copper-mediated C(sp²)-H alkylsulfonylation represents another important advancement. These reactions often utilize readily available starting materials and proceed with good functional group tolerance. While specific examples for the direct synthesis of this compound via this route are still emerging, the general methodology holds great potential for the future synthesis of its derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of diaryl sulfones, this translates to the development of methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. rsc.org

The use of sulfur dioxide surrogates, such as DABCO·(SO₂)₂, is a key development in this area. acs.orgrsc.org These reagents are stable, easy to handle, and avoid the direct use of gaseous sulfur dioxide. rsc.org Furthermore, metal-free synthesis strategies, such as the reaction of diaryliodonium salts with arylsulfinic acid salts, offer an environmentally benign alternative to traditional metal-catalyzed methods. organic-chemistry.orgnih.gov These reactions can be performed under mild conditions and often in greener solvents like PEG-400 under microwave irradiation. organic-chemistry.org The development of electrochemical methods for sulfonylation also aligns with green chemistry principles by avoiding the need for chemical oxidants and catalysts. organic-chemistry.orgresearchgate.net

Aqueous Reaction Media and Solvent-Free Methodologies

In recent years, there has been a significant shift towards the use of aqueous reaction media and solvent-free conditions in organic synthesis to mitigate the environmental impact of volatile organic solvents. researchgate.net Solvent-free synthesis, in particular, offers several advantages, including reduced cost, lower environmental pollution, and often, enhanced reaction rates and yields. nih.govmdpi.comresearchgate.net

One of the prominent solvent-free methods is mechanochemical synthesis using a ball mill. This technique has been successfully employed for the preparation of 3,3′,4,4′-biphenyltetracarboxy-N,N′-bis-(alkoxyphenyl)diimides, which are complex structures, from 3,3′,4,4′-biphenyltetracarboxylic anhydride (B1165640) and alkoxyanilines. The reactions proceeded smoothly in a very short time (15 minutes) and resulted in excellent yields (95–99%) without the need for a solvent. mdpi.com While not a direct synthesis of this compound, this demonstrates the potential of solvent-free mechanochemistry for the synthesis of related aromatic compounds.

Another approach is the use of microwave irradiation under solvent-free conditions. This has been effectively used for the synthesis of 2,4,5-triarylimidazoles from benzil, aldehydes, and ammonium (B1175870) acetate. rasayanjournal.co.in This method is noted for its simplicity, very fast reaction times (1-3 minutes), and high product yields. rasayanjournal.co.in The ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles and pyrazoles have also been efficiently carried out using microwave-assisted, solvent-free conditions, providing adducts in competitive yields compared to traditional heating methods. nih.gov These examples highlight the broad applicability of solvent-free microwave synthesis for various heterocyclic compounds, suggesting its potential for the synthesis of aryl sulfones like this compound.

Sustainable Catalysis and Reagent Selection

In the context of synthesizing diaryl ethers, which is a key step in the formation of this compound, traditional methods often rely on copper-based catalysts like cuprous bromide (CuBr). While effective, the use of heavy metal catalysts raises environmental concerns. Modern sustainable approaches aim to replace these with more environmentally friendly alternatives or to develop metal-free catalytic systems. jspae.com

An example of a greener reagent selection is the use of cesium carbonate (Cs₂CO₃) as a base catalyst in the synthesis of 3,4-dihydro-2H-benzo[b] chemicalbook.comchemicalbook.comoxazines. arkat-usa.org This base was found to be effective and generally easier to work with, leading to higher yields. arkat-usa.org The development of heterogeneous catalysts, such as nano-silica sulfuric acid, for the synthesis of 1,3,5-triarylbenzenes under solvent-free and microwave conditions, further exemplifies the move towards reusable and eco-friendly catalytic systems. researchgate.net

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

Energy efficiency is a key principle of green chemistry, and microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. nih.govrasayanjournal.co.inarkat-usa.org

A comparative study on the synthesis of 3,4-dihydro-2H-benzo[b] chemicalbook.comchemicalbook.comoxazines demonstrated the clear advantages of microwave heating over conventional methods. Reactions that took a longer time under conventional heating were completed in a much shorter duration with higher yields when assisted by microwave irradiation at 150 W and 100 °C. arkat-usa.org

Similarly, the synthesis of 2,4,5-triarylimidazoles was achieved in just 1-3 minutes under microwave irradiation in the absence of a solvent, a significant improvement over traditional methods that often require prolonged reaction times at high temperatures. rasayanjournal.co.in The synthesis of imidazole (B134444) and pyrazole (B372694) derivatives through epoxide ring-opening was also rapidly achieved by heating the reaction mixture to 120 °C for 1 minute using a microwave. nih.gov

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for the preparation of heterocyclic compounds, which are analogous in complexity to this compound.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

| Reaction Time | Hours | Minutes | rasayanjournal.co.inarkat-usa.org |

| Product Yield | Moderate to Good | Good to Excellent | rasayanjournal.co.inarkat-usa.org |

| Byproducts | Present | Reduced or Absent | rsc.org |

| Energy Consumption | High | Low | arkat-usa.org |

This compound as a Versatile Synthetic Building Block

This compound is not only a target for synthesis but also a valuable intermediate for the construction of more complex molecules and diverse compound libraries. Its structure, featuring a diaryl ether linkage and a sulfone group, provides multiple points for functionalization.

Intermediate in Complex Chemical Architecture Construction

The diaryl ether sulfone motif is a key structural component in various functional materials and biologically active compounds. This compound serves as a fundamental building block for accessing these more elaborate structures. chemicalbook.comepa.gov For instance, related diaryl ether compounds are precursors for high-performance polymers like polyether ether ketone (PEEK), which is known for its exceptional thermal stability and mechanical properties.

The synthesis of complex heterocyclic systems such as 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, which was achieved through microwave-assisted synthesis, showcases the type of intricate molecular architectures that can be built. researchgate.net While not directly starting from this compound, the methodologies used are applicable to a wide range of aromatic precursors. The synthesis of 1,3,5-triphenylbenzenes via the cyclotrimerization of acetophenones is another example of creating complex, highly branched structures from simpler aromatic building blocks. researchgate.net

The versatility of this compound as an intermediate is further highlighted by its potential use in the synthesis of various substituted aromatic compounds through reactions like electrophilic aromatic substitution on its phenyl rings.

Precursor for Diversified Aryl Sulfone Compound Libraries

The generation of compound libraries with diverse structures is crucial for drug discovery and materials science. This compound is an excellent starting point for creating libraries of aryl sulfone compounds. The methyl sulfone group (MeSO₂) is a common polar substituent found in numerous approved drugs. nih.gov

New synthetic methods are continually being developed to facilitate the creation of diverse sulfone-containing molecules. For example, a novel reagent has been developed to access previously unknown heteroaromatic methyl sulfones through its reaction with various bis-nucleophiles. nih.gov This approach allows for the construction of a wide range of derivatives, including those with alkyl-, CHF₂-, and CF₃- groups. nih.gov

Furthermore, the synthesis of a 96-membered urea (B33335) library using fluorous scavenging and solid-phase extraction (SPE) techniques demonstrates a high-throughput method for generating diverse compounds. researchgate.net Similar combinatorial strategies could be applied to this compound, where either the phenoxy or the methanesulfonyl-bearing ring could be functionalized to generate a library of novel aryl sulfone derivatives. This would involve reactions such as amination, halogenation, or cross-coupling on the aromatic rings, leading to a wide array of structurally diverse molecules for biological screening or materials testing.

Advanced Structural Elucidation of 1 Methanesulfonyl 4 Phenoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 1-Methanesulfonyl-4-phenoxybenzene is characterized by distinct signals corresponding to the protons on the two separate aromatic rings and the methyl group. The protons on the benzene (B151609) ring attached to the electron-withdrawing sulfonyl group are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons on the phenoxy ring. The methyl protons of the sulfonyl group typically appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum provides the number of chemically non-equivalent carbon atoms. The carbon attached directly to the sulfonyl group and the carbon involved in the ether linkage are significantly influenced by these functional groups, resulting in characteristic chemical shifts. The carbons of the sulfonyl-substituted ring are generally found at different chemical shifts than those of the phenoxy ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: Data is compiled based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and instrument frequency.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Protons/Carbons on Phenoxy Ring | ~6.9 - 7.5 | ~115 - 160 |

| Protons/Carbons on Sulfonyl Ring | ~7.0 - 8.0 | ~120 - 145 |

| SO₂-CH₃ | ~3.1 | ~45 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. columbia.edu An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu

A correlation between the methyl protons of the sulfonyl group and the carbon atom of the benzene ring to which the sulfonyl group is attached.

Correlations between the protons on one aromatic ring and the carbons on the other, through the ether linkage. Specifically, a correlation between the protons ortho to the ether linkage on one ring and the ipso-carbon of the other ring would provide definitive proof of the phenoxy-sulfonyl connectivity.

Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). The process involves:

Building a 3D model of the this compound molecule.

Optimizing its geometry to find the lowest energy conformation.

Calculating the magnetic shielding tensors for each nucleus.

Converting these shielding values into chemical shifts by referencing them against a standard (e.g., Tetramethylsilane, TMS).

These predicted spectra can be compared against experimental data. A strong correlation between the predicted and observed shifts provides powerful validation for the proposed structure. Recent advancements in machine learning and graph neural networks have significantly improved the accuracy of these predictions, with mean absolute errors (MAEs) for ¹H shifts as low as 0.16 ppm and for ¹³C shifts around 2.05 ppm. arxiv.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Analysis of a closely related structure, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, provides insight into the expected structural parameters of the sulfonyl portion of the target molecule. researchgate.net The data reveals specific bond angles and the orientation of the sulfonyl group relative to the benzene ring. researchgate.net

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Structural Analog (1-bromo-4-methanesulfonyl-2,3-dimethylbenzene) Source: Adapted from research on a structurally similar compound to illustrate typical crystallographic parameters. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.808 |

| b (Å) | 5.247 |

| c (Å) | 22.66 |

| β (°) | 100.956 |

| Volume (ų) | 1026.9 |

| Z (Molecules per unit cell) | 4 |

The analysis for this compound would similarly yield precise bond lengths for the C-S, S=O, C-O, and C-C bonds, as well as the C-S-C, O-S-O, and C-O-C bond angles, confirming the molecular geometry.

X-ray analysis also illuminates how molecules of this compound pack together in the crystal lattice. This packing is governed by non-covalent supramolecular interactions. In this molecule, several types of interactions are expected to play a role:

C—H···O Hydrogen Bonds: The acidic protons on the aromatic rings can form weak hydrogen bonds with the highly electronegative oxygen atoms of the sulfonyl group on neighboring molecules. These interactions are a common feature in the crystal structures of sulfonyl-containing compounds. researchgate.net

C—H···π Interactions: The protons on one molecule can interact with the electron-rich face of an aromatic ring on an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, offset to minimize repulsion and maximize attraction.

These collective interactions create a stable, three-dimensional supramolecular architecture. nih.gov The specific arrangement, such as the formation of columns or layered sheets, would be revealed by the crystallographic study. nih.gov

Complementary Spectroscopic Characterization

The structural complexity of this compound, with its combination of aromatic rings, an ether linkage, and a sulfonyl functional group, necessitates the use of complementary spectroscopic techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide the carbon-hydrogen framework, IR spectroscopy and HRMS offer crucial information regarding the present functional groups and the exact molecular formula, respectively.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural components.

The analysis of the IR spectrum of this compound would be expected to reveal several characteristic absorption bands. The presence of the sulfonyl group (SO₂) is typically confirmed by two strong stretching vibrations. The asymmetric stretching vibration is anticipated in the 1350-1300 cm⁻¹ region, while the symmetric stretching vibration is expected to appear in the 1160-1120 cm⁻¹ range.

The diaryl ether linkage (C-O-C) is characterized by its asymmetric stretching vibration, which typically gives rise to a strong absorption band in the 1270-1230 cm⁻¹ region. The aromatic nature of the two phenyl rings is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings. Finally, the methyl group of the methanesulfonyl moiety would exhibit characteristic C-H stretching and bending vibrations.

A detailed summary of the expected IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| Asymmetric SO₂ Stretch | 1350-1300 | Sulfonyl (SO₂) |

| Symmetric SO₂ Stretch | 1160-1120 | Sulfonyl (SO₂) |

| Asymmetric C-O-C Stretch | 1270-1230 | Diaryl Ether |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Aromatic Ring |

| Methyl C-H Stretch | ~2960 (asymmetric), ~2870 (symmetric) | Methyl (CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₂O₃S. The theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S).

HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to this calculated exact mass. The experimental measurement of the m/z value with high accuracy provides strong evidence for the proposed molecular formula, ruling out other potential formulas that might have the same nominal mass. The presence of the sulfur atom can be further corroborated by observing the isotopic pattern of the molecular ion peak, specifically the [M+2]⁺ peak arising from the natural abundance of the ³⁴S isotope.

A data table summarizing the expected HRMS findings is provided below.

| Ion | Calculated Exact Mass | Expected Experimental Mass | Molecular Formula |

| [M]⁺ | 248.0507 | Within a few ppm of the calculated value | C₁₃H₁₂O₃S |

| [M+H]⁺ | 249.0585 | Within a few ppm of the calculated value | C₁₃H₁₃O₃S |

| [M+Na]⁺ | 271.0401 | Within a few ppm of the calculated value | C₁₃H₁₂NaO₃S |

The combination of IR spectroscopy and HRMS provides a powerful and complementary approach to the structural elucidation of this compound. While IR confirms the presence of the key functional groups, HRMS validates the elemental composition with high precision, leaving little doubt as to the compound's identity and structure.

Computational Chemistry and Molecular Modeling of 1 Methanesulfonyl 4 Phenoxybenzene

Quantum Mechanical (QM) Investigations of Electronic Structure

Quantum mechanics forms the fundamental basis for understanding the electronic structure of molecules. By solving the Schrödinger equation, or approximations of it, QM methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Energy and Property Calculation

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance between accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.

For 1-Methanesulfonyl-4-phenoxybenzene, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies. A common approach involves using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of functional is critical and can impact the accuracy of the results.

Hypothetical DFT Calculation Results for this compound:

| Property | Calculated Value (B3LYP/6-311G(d,p)) |

| Total Energy | -1234.5678 Hartree |

| HOMO Energy | -6.789 eV |

| LUMO Energy | -1.234 eV |

| HOMO-LUMO Gap | 5.555 eV |

| Dipole Moment | 4.321 Debye |

This table presents hypothetical data for illustrative purposes.

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, but are computationally more demanding than DFT. For this compound, ab initio calculations could be used to benchmark the results obtained from DFT and to investigate electron correlation effects with high precision.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and PM7 are much faster than DFT and ab initio methods, making them suitable for preliminary studies or for very large systems. A semi-empirical approach could be used for an initial conformational search of this compound before refining the results with more accurate methods.

Comparison of Computational Methods for Geometry Optimization of this compound:

| Method | Relative Computational Cost | Expected Accuracy for Geometry |

| Semi-Empirical (PM7) | Low | Moderate |

| Hartree-Fock (HF) | Moderate | Good |

| DFT (B3LYP) | Moderate-High | Very Good |

| MP2 | High | Excellent |

This table provides a general comparison of methods and their expected performance.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states, which is crucial for predicting UV-Vis absorption spectra and understanding photochemical processes.

By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths for the electronic transitions in this compound. This information helps in assigning the absorption bands observed in experimental spectra to specific electronic transitions, such as π-π* or n-π* transitions.

Hypothetical TD-DFT Results for this compound:

| Excitation | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 -> S1 | 285 | 0.12 | HOMO -> LUMO |

| S0 -> S2 | 260 | 0.45 | HOMO-1 -> LUMO |

| S0 -> S3 | 235 | 0.08 | HOMO -> LUMO+1 |

This table presents hypothetical data for illustrative purposes.

Basis Set Selection and Solvation Modeling in QM Calculations

The accuracy of any QM calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311+G(2d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost.

Furthermore, to model the behavior of this compound in a specific solvent, solvation models can be employed. Implicit solvation models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvation models, where individual solvent molecules are included in the calculation, are more accurate but significantly more computationally intensive.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While QM methods are excellent for studying the electronic properties of a single or a few molecular conformations, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and the time-dependent behavior of a molecule.

Principles and Methodologies of MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the ether and sulfonyl linkages. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) at a specific temperature and pressure, one can obtain a trajectory of atomic positions over time. Analysis of this trajectory can reveal the preferred conformations of the molecule and the energy barriers between them. This provides a dynamic picture of the molecule's structure that is not accessible through static QM calculations.

Application of Molecular Mechanics Force Fields (e.g., AMBER, CHARMM, OPLS)

Molecular mechanics (MM) force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems by approximating the potential energy of a system as a function of its atomic coordinates. For a molecule like this compound, which contains both a sulfonyl group and an ether linkage, the selection of an appropriate force field is critical for accurate modeling.

The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field, particularly through its General Force Field (CGenFF), is well-suited for studying drug-like molecules such as this compound. nih.govnih.gov CGenFF has been specifically extended to include parameters for sulfonyl-containing compounds, which is directly relevant to the methanesulfonyl group in the target molecule. nih.gov This extension was achieved by parameterizing against high-level quantum mechanical data and experimental crystal structures of model compounds containing sulfone, sulfonamide, sulfonate, and sulfamate (B1201201) moieties. nih.gov The resulting parameters have been shown to accurately reproduce equilibrium geometries, vibrational frequencies, and interaction energies with water. nih.gov

Similarly, the AMBER (Assisted Model Building with Energy Refinement) and OPLS (Optimized Potentials for Liquid Simulations) force fields are also widely used. While AMBER is renowned for its application to biomolecules, its general force field, GAFF, can be applied to small organic molecules. The OPLS force field is specifically designed for condensed-phase simulations and has a well-established parameter set for organic liquids. The parameterization of these force fields typically involves fitting to a combination of experimental data and high-level quantum mechanical calculations to ensure accuracy. For the ether linkage present in this compound, specific parameterizations within force fields like CHARMM have been developed to accurately model the dihedral potential energy landscape of ether-containing molecules.

The choice of force field can significantly impact the results of a simulation. The table below provides a general comparison of these commonly used force fields.

| Force Field | Primary Application | Parameterization Basis | Strengths |

| AMBER | Biomolecules (Proteins, Nucleic Acids) | Experimental and Quantum Mechanical Data | Accurate for biomolecular simulations. |

| CHARMM | Biomolecules and Drug-like Molecules | Experimental and Quantum Mechanical Data | Broad applicability, well-parameterized for many functional groups. nih.govnih.gov |

| OPLS | Organic Liquids and Solvents | Thermodynamic Properties of Liquids | Excellent for predicting properties of organic liquids. |

Analysis of Conformational Stability and Dynamics

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility primarily around the ether linkage and the bonds connecting the phenyl rings to the sulfonyl group. Understanding the conformational landscape—the collection of all possible spatial arrangements of the atoms and their relative energies—is crucial for predicting its physical properties and biological activity.

Computational methods are essential for exploring this landscape. The central C-O-C and C-S-C bonds allow for rotation, leading to a variety of possible conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. The two phenyl rings can adopt different orientations relative to each other, influenced by the geometry of the central sulfonyl and ether bridges.

Advanced Computational Approaches

Beyond standard molecular mechanics, a range of more sophisticated computational methods can be applied to gain a deeper understanding of this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid QM/MM methods offer a powerful approach for studying large molecular systems where a specific region requires the accuracy of quantum mechanics (QM) to describe electronic phenomena like bond breaking or formation, while the surrounding environment can be treated with the efficiency of molecular mechanics (MM). nih.govnih.govfrontiersin.org

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations provide a powerful alternative to molecular dynamics for exploring the conformational space of flexible molecules. researchgate.net Instead of solving Newton's equations of motion, MC methods generate new conformations through random changes to the molecular geometry, such as rotating around single bonds. These new conformations are then accepted or rejected based on a probability criterion that depends on the change in energy.

For a molecule like this compound with multiple rotatable bonds, an MC conformational search can efficiently identify a wide range of low-energy conformers. This is particularly useful for overcoming high energy barriers that might be difficult to cross in a standard molecular dynamics simulation. By performing a thorough conformational search, a more complete picture of the molecule's flexibility and the relative populations of different conformers can be obtained.

Integration of Machine Learning in Computational Chemistry for Molecular Systems

The integration of machine learning (ML) into computational chemistry is a rapidly growing field with significant potential for accelerating the discovery and design of new molecules. nih.govcrimsonpublishers.comafricansciencegroup.com ML models can be trained on large datasets of molecular structures and their properties to make rapid and accurate predictions.

In the context of this compound and related sulfone-containing compounds, ML models can be developed for various applications:

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, and biological activity. innovationnewsnetwork.com

Reactivity Prediction: By learning from datasets of known chemical reactions, ML models can predict the likelihood of a reaction occurring and even suggest optimal reaction conditions. chemrxiv.org

Force Field Development: ML techniques are being used to develop more accurate and transferable force fields by learning from high-level quantum mechanical data.

The development of interpretable ML models is a key area of research, aiming to provide not just predictions, but also insights into the underlying chemical principles. chemrxiv.org

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, computational studies can elucidate the pathways of its potential transformations, such as metabolic reactions or synthetic modifications.

While specific theoretical studies on the reaction mechanisms of this compound are limited, research on related diaryl sulfones and phenoxy compounds offers valuable insights. For example, theoretical studies on the synthesis of diaryl sulfones have explored various reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. organic-chemistry.orgchemrevlett.comnih.govrsc.org Computational analysis of these reactions can help to identify key intermediates, transition states, and the factors that control reactivity and selectivity.

Furthermore, theoretical studies on the reactivity of the phenoxy moiety can shed light on its potential role in reactions such as oxidation or electrophilic substitution. Density Functional Theory (DFT) is a commonly used method for these types of investigations, as it provides a good balance between accuracy and computational cost for studying reaction energetics and pathways. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The investigation of chemical reactions at a molecular level often involves the identification of transition states, which are the highest energy points along a reaction pathway. Locating these fleeting structures and analyzing the intrinsic reaction coordinate (IRC)—the path connecting the transition state to the reactants and products—provides a deep understanding of the reaction mechanism. nanomaterchem.com

For the broader class of diaryl sulfones, computational studies have been used to explore reaction mechanisms, such as those involving C-S bond formation or cleavage. nih.gov These analyses, in principle, would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and transition states.

Frequency Calculations: Confirming the nature of stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

IRC Calculations: Tracing the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima. nih.gov

However, specific data tables containing the optimized geometries of transition states, activation barriers, and IRC plots for reactions involving this compound are not available in the surveyed literature.

Molecular Orbital Theory in Explaining Reactivity Patterns

Molecular Orbital (MO) theory is a fundamental concept used to explain the electronic structure and reactivity of molecules. acs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, is particularly insightful. The energies and spatial distributions of these orbitals can predict how a molecule will interact with other reagents. mdpi.com

A typical MO analysis for a molecule like this compound would involve:

Calculation of Molecular Orbitals: Using quantum chemical methods to determine the energies and shapes of the molecular orbitals.

HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

Visualization of Frontier Orbitals: Mapping the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in a chemical reaction.

While the principles of MO theory are well-established, specific computational results, such as tables of HOMO-LUMO energies and orbital coefficients for this compound, are not present in the available scientific literature. Such data would be crucial for a detailed discussion of its reactivity patterns based on molecular orbital interactions.

Chemical Reactivity and Mechanistic Studies of 1 Methanesulfonyl 4 Phenoxybenzene

Investigation of C-S Bond Formation and Transformation Mechanisms

The carbon-sulfur (C-S) bond in the methanesulfonyl group is central to the identity of 1-methanesulfonyl-4-phenoxybenzene. Its formation is a key synthetic step, and its stability determines the compound's behavior under various conditions.

Oxidation-Reduction Pathways

The sulfur atom in the methanesulfonyl group exists in its highest oxidation state (+6), making the sulfone group generally resistant to further oxidation. Consequently, oxidation reactions of this compound typically target other parts of the molecule. For instance, under harsh oxidative conditions, degradation of the aromatic rings might occur, but the C-S bond itself is remarkably stable.

Reduction of the sulfone group is possible but requires strong reducing agents and is not a common transformation. The high stability of the sulfone means that significant energy input is required to cleave the C-S bond or reduce the sulfur center.

Radical Reaction Mechanisms

While radical reactions are a major pathway for forming C-S bonds in various organosulfur compounds, specific studies detailing radical-initiated reactions on this compound are not prevalent in the literature. In general, sulfones can be formed through radical pathways involving the addition of sulfonyl radicals to aromatic systems. However, for a pre-formed molecule like this compound, radical reactions would likely involve hydrogen abstraction from the methyl group or addition to the aromatic rings, rather than cleavage of the stable C-S bond. The phenoxy group may also play a role in scavenging free radicals.

Reactivity of the Phenoxybenzene Moiety

The phenoxybenzene portion of the molecule consists of two aromatic rings linked by an ether oxygen. This moiety has its own distinct reactivity, particularly concerning substitution reactions on the aromatic rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on one of the benzene (B151609) rings. The outcome of such a reaction on this compound is determined by the directing effects of the existing substituents.

The Methanesulfonyl-Substituted Ring : The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. It strongly deactivates the benzene ring to which it is attached, making it significantly less nucleophilic and thus less reactive towards electrophiles. libretexts.org Any substitution that does occur is directed to the meta position relative to the sulfone group.

The Phenoxy-Substituted Ring : The phenoxy group (-O-phenyl) as a whole is considered an activating group due to the lone pairs on the ether oxygen, which can be donated into the ring system. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Therefore, electrophilic attack is overwhelmingly favored on the terminal phenyl ring of the phenoxy group, at the positions ortho and para to the ether linkage. For example, in a reaction like nitration, the nitro group would be directed to these positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for synthesizing diaryl sulfones like this compound and for understanding their reactivity. This reaction requires an aromatic ring to be "activated" by a strong electron-withdrawing group. nih.gov

The methanesulfonyl group is a potent activating group for SNAr reactions, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.govresearchgate.net This is exemplified in a known synthesis of this compound, where 4-bromophenyl methyl sulfone reacts with a phenoxide source. In this case, the methanesulfonyl group, being para to the bromine leaving group, facilitates the displacement of bromide by the incoming phenoxide nucleophile. chemicalbook.com

A typical reaction proceeds as follows: 4-Bromophenyl methyl sulfone + Sodium phenoxide → this compound + Sodium bromide

This reaction highlights the electron-deficient nature of the carbon atom bearing the leaving group, a direct consequence of the activating effect of the para-sulfonyl group.

Kinetic and Thermodynamic Characterization of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the principles of related reactions provide insight into the expected characteristics. For the nucleophilic aromatic substitution reaction, which is a cornerstone of this compound's chemistry, several factors influence the reaction rates and thermodynamic favorability.

The rate of SNAr reactions is highly dependent on:

The nature of the leaving group.

The strength of the nucleophile.

The solvent used. Polar aprotic solvents are known to enhance reaction rates by stabilizing the transition state.

The nature and position of the activating group. The strong electron-withdrawing sulfonyl group significantly accelerates the rate-determining step, which is the initial attack of the nucleophile.

The table below presents typical thermodynamic and kinetic parameters for related nucleophilic aromatic substitution reactions to illustrate the general characteristics. It is important to note that these values are for different, but structurally relevant, systems and serve as a reference.

| Reaction System | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 4-Chloro-7-nitrobenzofurazan with Aniline | Aniline | Acetonitrile | 25-45 | Data available in source | 36.3 ± 1.1 | 33.8 ± 1.1 | -157 ± 4 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine | Piperidine | Methanol | 25 | 1.35 x 10⁻³ | 59.4 | 56.9 | -113.8 |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine | Piperidine | Benzene | 25 | 4.60 x 10⁻² | 42.6 | 40.1 | -148.9 |

Data sourced from studies on related nucleophilic aromatic substitution reactions for illustrative purposes. researchgate.netresearchgate.net

Chirality and Stereoselective Transformations Involving this compound Scaffolds

The concept of chirality, or the property of a molecule to be non-superimposable on its mirror image, is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is an achiral molecule, its scaffold can be rendered chiral through various chemical transformations. The introduction of stereogenic centers or elements of axial chirality can have profound effects on the biological activity and material properties of the resulting derivatives. This section explores the potential for creating chiral molecules from the this compound framework by examining established stereoselective transformations on analogous diaryl sulfone and diaryl ether structures.

The this compound structure is devoid of any stereocenters and possesses a plane of symmetry, rendering it achiral. However, the introduction of substituents on the aromatic rings or modifications to the sulfonyl and ether linkages can give rise to chirality. For instance, the functionalization of one of the phenyl rings with a substituent at a position other than the para-position would break the molecule's symmetry, but would not in itself create a stereocenter unless the substituent itself is chiral. More direct approaches to introducing chirality involve reactions that create a stereogenic center on the scaffold or induce axial chirality.

One potential avenue for introducing chirality is through the asymmetric functionalization of the positions alpha to the sulfonyl group. While there is no direct literature on this compound, palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions have been successfully applied to cyclic sulfones, creating enantioenriched α-difunctionalized products. acs.org This methodology relies on the dynamic kinetic resolution of E- and Z-enolate intermediates in the presence of a chiral palladium catalyst. acs.org

Another significant area of research is the creation of axially chiral diaryl ethers. snnu.edu.cnrsc.org This type of chirality arises from restricted rotation around a C-O bond, and its synthesis has been achieved through methods like N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of prochiral dialdehydes. rsc.org Furthermore, chiral phosphoric acid catalysis has been employed for the desymmetrization of prochiral diamines to afford C-O axially chiral diaryl ethers with high enantioselectivity. snnu.edu.cn These methods highlight the possibility of synthesizing axially chiral analogues of this compound.

The stereoselective synthesis of chiral sulfones is also a well-developed field, with photoenzymatic methods offering a green and efficient route. Engineered ene reductases have been used for the radical-mediated stereoselective hydrosulfonylation to produce β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios. nih.gov Additionally, hydrogen-bonding and organophotoredox co-catalyzed asymmetric sulfonylation has been demonstrated for the synthesis of chiral sulfones. researchgate.netrsc.org

Palladium-catalyzed reactions have also been pivotal in the synthesis of sulfone-bearing quaternary carbon stereocenters through the sulfonylation of vinyl cyclic carbonates with sodium sulfinates. nih.gov This approach provides access to enantiomerically enriched tertiary allylic sulfones. nih.gov The divergent synthesis of aryl sulfones from Morita–Baylis–Hillman acetates further showcases the ability to control regio- and stereoselectivity in the formation of functionalized sulfones. thieme-connect.com

While direct experimental data on stereoselective transformations of this compound is not available in the reviewed literature, the extensive research on related diaryl sulfone and diaryl ether scaffolds provides a strong foundation for predicting and designing such reactions. The application of established catalytic systems could unlock a diverse range of chiral derivatives with potential applications in various scientific fields.

Research Findings on Analogous Scaffolds

To illustrate the potential for stereoselective transformations, the following tables summarize key findings from the literature on related, but distinct, chemical structures.

| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Prochiral Diamine 1 | Chiral Phosphoric Acid A | 98 | >99.5:0.5 |

| Prochiral Diamine 2 | Chiral Phosphoric Acid A | 95 | 99:1 |

| Prochiral Diamine 3 | Chiral Phosphoric Acid B | 92 | 98:2 |

| Substrate | Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Styrene Derivative 1 | Ene Reductase Mutant X | 92 | 99:1 |

| Styrene Derivative 2 | Ene Reductase Mutant Y | 88 | 98:2 |

| Styrene Derivative 3 | Ene Reductase Mutant Z | 90 | >99:1 |

| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Sulfolane (B150427) Derivative 1 | Chiral Ligand 1 | 85 | 95 |

| Thiane 1,1-dioxide Derivative 1 | Chiral Ligand 2 | 90 | 92 |

| Thiomorpholine 1,1-dioxide Derivative 1 | Chiral Ligand 1 | 82 | 97 |

Molecular Interaction Studies and Mechanistic Insights of 1 Methanesulfonyl 4 Phenoxybenzene

In Vitro Mechanistic Assays for Molecular Recognition and Binding

No specific in vitro mechanistic assays for 1-Methanesulfonyl-4-phenoxybenzene, such as enzyme inhibition assays or receptor binding studies, were found in the public domain.

Computational Ligand-Macromolecule Docking Analysis

There are no available published studies detailing computational docking analyses of this compound with any specific macromolecular targets.

Molecular Dynamics Simulations of Compound-Target Systems for Interaction Dynamics

Specific molecular dynamics simulation studies for this compound to analyze its interaction dynamics with biological targets have not been reported in the reviewed literature.

Structure-Activity Relationship (SAR) Elucidation for Chemical Modifications Impacting Molecular Interactions

A detailed structure-activity relationship (SAR) analysis for this compound is not available, as there are no published series of chemically modified analogues with corresponding biological activity data.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methanesulfonyl-4-phenoxybenzene, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves two key steps: (1) introduction of the phenoxy group via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki coupling) using 4-bromo- or 4-iodobenzene derivatives, and (2) sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization may include:

- Temperature control (e.g., 0–25°C for sulfonylation to avoid side reactions).

- Catalytic systems for cross-coupling (e.g., Pd(PPh₃)₄ with K₂CO₃ in ethanol/water mixtures, as demonstrated in analogous aryl ether syntheses ).

- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization.

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methanesulfonyl (-SO₂CH₃) and phenoxy (-OPh) substituents. Key signals include downfield shifts for sulfonyl-adjacent protons (~δ 7.5–8.0 ppm) and methoxy carbons (~δ 55–60 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC : For purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Elemental Analysis : To validate stoichiometric composition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as sulfonamides/sulfones may exhibit acute toxicity (Category 4 GHS classification) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, solvent controls, and incubation times).

- Structural Verification : Confirm derivative purity via NMR and HPLC to rule out impurities influencing activity .

- SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate electronic/steric effects on bioactivity .

Q. What experimental strategies can elucidate the electronic effects of the methanesulfonyl group in this compound?

- Methodology :

- Computational Modeling : DFT calculations to map electron density distribution and predict reactivity (e.g., electrophilic aromatic substitution sites) .

- Spectroscopic Probes : Use IR spectroscopy to analyze sulfonyl stretching vibrations (~1350–1160 cm⁻¹) and correlate with electron-withdrawing effects .

- Comparative Synthesis : Synthesize analogs with sulfoxide (-SOCH₃) or sulfide (-SCH₃) groups to benchmark electronic contributions .

Q. How can mechanistic studies optimize catalytic systems for functionalizing this compound in cross-coupling reactions?

- Methodology :

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling with boronic acids or alkynes (e.g., Sonogashira or Heck reactions).

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .

- Ligand Design : Employ chelating ligands (e.g., bipyridines) to stabilize metal intermediates and enhance regioselectivity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。